1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines .
Mode of Action
It is known that similar compounds can induce apoptosis of cancer cells . This is often achieved through interactions with the mitochondrial pathway, leading to a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely affects pathways related to apoptosis and cell proliferation .
Result of Action
The compound has demonstrated moderate to good antiproliferative activity against several cancer cell lines . In particular, similar compounds have shown potent antiproliferative activity and good selectivity between cancer and normal cells . They can also inhibit the colony formation of certain cancer cells .
Biochemical Analysis
Biochemical Properties
Related triazolopyrimidines have been used as reactants in the synthesis, biochemical, and molecular modeling studies of various compounds .
Cellular Effects
Compounds with similar structures have shown significant antitumor activities against various human cancer cell lines .
Molecular Mechanism
Related compounds have shown inhibitory activity against CDK2/cyclin A2 .
Biological Activity
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazolopyrimidine moiety known for its diverse biological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N7 with a molecular weight of approximately 299.36 g/mol. The structure features a piperazine ring connected to a triazolopyrimidine derivative, which is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have demonstrated that derivatives of triazolopyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves targeting specific kinases or pathways crucial for cancer cell survival.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of cell proliferation |
Compound B | H460 (lung cancer) | 12.34 ± 0.25 | Targeting FGFR1 |
Compound C | HCT116 (colon cancer) | 10.50 ± 0.30 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives are known to exhibit activity against a range of bacterial strains. The presence of the benzyl group enhances lipophilicity, potentially improving membrane penetration and efficacy.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various analogs of this compound:
- Synthesis and Evaluation : A study synthesized several analogs and assessed their biological activities through in vitro assays. The compounds were subjected to MTT assays to determine their cytotoxic effects on cancer cells.
- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications on the piperazine ring and triazolopyrimidine scaffold significantly influenced the biological activity. For example, substituents at specific positions on the triazole ring enhanced anticancer potency.
- Docking Studies : Molecular docking studies suggested that these compounds bind effectively to target proteins such as FGFR1, which is implicated in various cancers. The binding affinity was calculated using computational methods, showing promising results for further development.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)19(27)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRNQSGRQJRMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.